molecular formula C12H21NO4 B2478943 2-(1-[(Tert-butoxy)carbonyl]pyrrolidin-3-YL)propanoic acid CAS No. 1367932-46-4

2-(1-[(Tert-butoxy)carbonyl]pyrrolidin-3-YL)propanoic acid

Cat. No. B2478943
CAS RN: 1367932-46-4
M. Wt: 243.303
InChI Key: FRYFRZPDMHRDDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to the class of organic compounds known as alpha amino acid amides . The IUPAC name is 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)-2-methylpropanoic acid .


Synthesis Analysis

The synthesis of similar compounds involves the use of tert-butoxycarbonyl (Boc) protecting groups . The Boc group is a common protecting group used in the synthesis of amides. The reaction conditions typically involve the use of N,N-diisopropylethylamine (DIPEA) and a suitable coupling reagent .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a carboxylic acid group and a tert-butoxycarbonyl (Boc) group .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to involve the carboxylic acid group and the Boc-protected amine. The Boc group can be removed under acidic conditions to reveal the amine .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The molecular weight is approximately 257.33 .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(1-[(Tert-butoxy)carbonyl]pyrrolidin-3-YL)propanoic acid:

Pharmaceutical Synthesis

2-(1-[(Tert-butoxy)carbonyl]pyrrolidin-3-YL)propanoic acid is widely used in the synthesis of pharmaceutical compounds. Its structure allows it to act as a building block for various drugs, particularly those targeting neurological and psychiatric disorders. The tert-butoxycarbonyl (Boc) group serves as a protective group for amines, facilitating the synthesis of complex molecules by preventing unwanted reactions at the amine site .

Peptide Synthesis

In peptide synthesis, 2-(1-[(Tert-butoxy)carbonyl]pyrrolidin-3-YL)propanoic acid is used as a precursor for the incorporation of pyrrolidine derivatives into peptides. The Boc group is commonly used to protect the amine functionality during the synthesis process, which can later be removed under acidic conditions to yield the desired peptide .

Organic Chemistry Research

This compound is valuable in organic chemistry research for studying reaction mechanisms and developing new synthetic methodologies. Its unique structure allows researchers to explore various chemical transformations and optimize reaction conditions for the synthesis of novel organic molecules .

Material Science

In material science, 2-(1-[(Tert-butoxy)carbonyl]pyrrolidin-3-YL)propanoic acid can be used in the development of new polymers and materials with specific properties. Its incorporation into polymer backbones can enhance the mechanical strength, thermal stability, and chemical resistance of the resulting materials .

Bioconjugation

The compound is also used in bioconjugation techniques, where it serves as a linker molecule to attach various biomolecules, such as proteins or antibodies, to surfaces or other molecules. This application is crucial in the development of biosensors, diagnostic tools, and targeted drug delivery systems .

Medicinal Chemistry

In medicinal chemistry, 2-(1-[(Tert-butoxy)carbonyl]pyrrolidin-3-YL)propanoic acid is employed in the design and synthesis of new therapeutic agents. Its structural features allow for the modification of pharmacokinetic and pharmacodynamic properties of drug candidates, potentially leading to more effective and safer medications .

Catalysis

The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis. Its chiral center and functional groups make it suitable for forming complexes with transition metals, which can then catalyze various enantioselective reactions, leading to the production of chiral molecules with high purity .

Chemical Biology

In chemical biology, 2-(1-[(Tert-butoxy)carbonyl]pyrrolidin-3-YL)propanoic acid is utilized to study biological processes at the molecular level. It can be incorporated into small molecules or probes that interact with biological targets, helping researchers understand the function and regulation of biomolecules in living systems.

These applications highlight the versatility and importance of 2-(1-[(Tert-butoxy)carbonyl]pyrrolidin-3-YL)propanoic acid in various fields of scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!

Sigma-Aldrich Synthonix Corporation MDPI Sigma-Aldrich Synthonix Corporation MDPI Sigma-Aldrich : Synthonix Corporation

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for this compound could involve its use in the synthesis of more complex molecules. Its Boc-protected amine and carboxylic acid functionalities make it a versatile building block in organic synthesis .

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

Given the lack of information on its targets and mode of action, it’s difficult to predict which pathways might be affected .

Pharmacokinetics

The compound’s structure suggests it may be well-absorbed due to its relatively small size and the presence of both polar (carboxylic acid) and non-polar (tert-butoxy) groups .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-(1-[(Tert-butoxy)carbonyl]pyrrolidin-3-YL)propanoic acid. For example, extreme pH or temperature conditions could potentially denature the compound, reducing its efficacy .

properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8(10(14)15)9-5-6-13(7-9)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYFRZPDMHRDDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-[(Tert-butoxy)carbonyl]pyrrolidin-3-YL)propanoic acid

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